N-(2-naphthalen-2-yloxyethyl)butan-1-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-naphthalen-2-yloxyethyl)butan-1-amine;oxalic acid is a complex organic compound that combines the structural features of naphthalene, an aromatic hydrocarbon, with butan-1-amine, an aliphatic amine The compound is further associated with oxalic acid, a dicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-naphthalen-2-yloxyethyl)butan-1-amine typically involves the reaction of 2-naphthol with butan-1-amine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane. The oxalic acid component is introduced through a subsequent reaction with oxalic acid dihydrate, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-(2-naphthalen-2-yloxyethyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
N-(2-naphthalen-2-yloxyethyl)butan-1-amine;oxalic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-naphthalen-2-yloxyethyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic and amine groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Shares the naphthalene core but differs in functional groups.
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate: Similar in structure but with different substituents.
Uniqueness
N-(2-naphthalen-2-yloxyethyl)butan-1-amine;oxalic acid is unique due to its specific combination of aromatic, aliphatic, and acidic functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(2-naphthalen-2-yloxyethyl)butan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO.C2H2O4/c1-2-3-10-17-11-12-18-16-9-8-14-6-4-5-7-15(14)13-16;3-1(4)2(5)6/h4-9,13,17H,2-3,10-12H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAWHWIACBWHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC2=CC=CC=C2C=C1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.